3-Amino-5-phenylpyrrolidin-2-one
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Overview
Description
3-Amino-5-phenylpyrrolidin-2-one is a heterocyclic compound with the molecular formula C10H12N2O. It is a derivative of pyrrolidin-2-one, featuring an amino group at the 3-position and a phenyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-phenylpyrrolidin-2-one can be achieved through several methods. One common approach involves the cyclization of N-substituted piperidines. This process includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the amination and cyclization of functionalized acyclic substrates .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of simple and inactivated cyclic amines as substrates, with air-stable and low-cost copper salts as promoters. Non-poisonous and cost-effective oxidants like Oxone and additives such as DMAP are also employed to make the process more practical and efficient .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-phenylpyrrolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and phenyl groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Oxone, reducing agents such as hydrogen gas or metal hydrides, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
3-Amino-5-phenylpyrrolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-5-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A parent compound with a similar structure but lacking the amino and phenyl groups.
Pyrrolidine-2,5-dione: Another derivative with different functional groups that influence its reactivity and applications.
Uniqueness
3-Amino-5-phenylpyrrolidin-2-one is unique due to the presence of both an amino group and a phenyl group, which confer distinct chemical properties and reactivity. These functional groups enhance its potential for forming diverse derivatives and its utility in various scientific and industrial applications .
Properties
IUPAC Name |
3-amino-5-phenylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-8-6-9(12-10(8)13)7-4-2-1-3-5-7/h1-5,8-9H,6,11H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAIBONXJFEOMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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